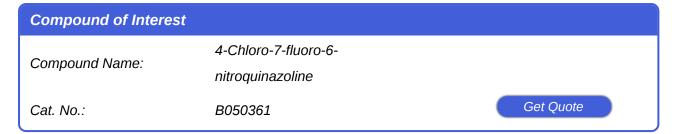


# Synthesis of afatinib from 4-Chloro-7-fluoro-6nitroquinazoline

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# **Application Notes and Protocols for the Synthesis of Afatinib**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This document provides a detailed methodology for the synthesis of Afatinib, a potent and irreversible dual inhibitor of the ErbB family of receptors, starting from **4-Chloro-7-fluoro-6-nitroquinazoline**. The synthetic route involves a four-step process encompassing nucleophilic aromatic substitution, etherification, nitro group reduction, and a final amidation to yield the target compound. This guide includes comprehensive experimental protocols, tabulated quantitative data for each synthetic step, and visual diagrams of the synthetic workflow and the targeted biological signaling pathway.

## Introduction

Afatinib (marketed as Gilotrif) is a second-generation tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] It irreversibly binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), thereby blocking downstream signaling pathways involved in cell proliferation and survival.[1][3]



The following application note details a robust synthetic route to Afatinib, commencing with the readily available starting material, **4-Chloro-7-fluoro-6-nitroquinazoline**.

# **Overall Synthetic Scheme**

The synthesis of Afatinib from **4-Chloro-7-fluoro-6-nitroquinazoline** is accomplished in four principal steps:

- Step 1: N-Arylation. Nucleophilic aromatic substitution of the chloro group at the C4 position of 4-Chloro-7-fluoro-6-nitroquinazoline with 3-chloro-4-fluoroaniline.
- Step 2: Etherification. Substitution of the fluoro group at the C7 position with (S)-tetrahydrofuran-3-ol in the presence of a base.
- Step 3: Nitro Group Reduction. Reduction of the nitro group at the C6 position to an amine.
- Step 4: Amidation. Coupling of the resulting diamine with an activated derivative of (E)-4-(dimethylamino)but-2-enoic acid to yield Afatinib.

# Experimental Protocols and Data Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)-7fluoro-6-nitroquinazolin-4-amine (Intermediate 1)

This step involves the reaction of **4-Chloro-7-fluoro-6-nitroquinazoline** with 3-chloro-4-fluoroaniline.

#### Protocol:

A mixture of **4-chloro-7-fluoro-6-nitroquinazoline** (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in 2-propanol is stirred at reflux for 4 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with 2-propanol, and dried under vacuum to afford N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine as a yellow solid.[4]



| Parameter  | Value  | Reference |
|--|--|-----------|
| Yield  | ~95%   | [4]       |
| Appearance   | Yellow Solid   | [4]       |
| Molecular Formula                                  | C14H7CIF2N4O2  | [5]       |
| Molecular Weight                                   | 336.68 g/mol   | [5]       |
| <sup>1</sup> H NMR (DMSO-d <sub>6</sub> , 400 MHz) | δ 10.01 (s, 1H), 9.35 (s, 1H),<br>8.75 (s, 1H), 8.25 (dd, J = 6.8,<br>2.4 Hz, 1H), 7.90 (m, 1H), 7.55<br>(t, J = 9.2 Hz, 1H) | [4]       |

# Step 2: Synthesis of (S)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-(tetrahydrofuran-3-yloxy)quinazolin-4-amine (Intermediate 2)

This step involves the displacement of the fluorine atom at C7 by (S)-tetrahydrofuran-3-ol.

#### Protocol:

To a solution of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (1.0 eq) and (S)-(+)-3-hydroxytetrahydrofuran (1.5 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil, 1.5 eq) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 3 hours. The reaction is then quenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried to give the desired product.[6]



| Parameter                 | Value   | Reference |
|---------------------------|---|-----------|
| Yield                     | ~85%  | [6]       |
| Appearance                | Light yellow to yellow solid  | [7]       |
| Molecular Formula         | C18H14CIFN4O4   | [7]       |
| Molecular Weight          | 404.78 g/mol  | [7]       |
| ¹H NMR (DMSO-d₅, 400 MHz) | δ 9.85 (s, 1H), 9.05 (s, 1H),<br>8.65 (s, 1H), 8.20 (dd, J=6.8,<br>2.4 Hz, 1H), 7.85 (m, 1H), 7.45<br>(t, J=9.2 Hz, 1H), 5.20 (m, 1H),<br>4.05-3.85 (m, 4H), 2.30-2.10<br>(m, 2H) | [3]       |

# Step 3: Synthesis of (S)-N<sup>4</sup>-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine (Intermediate 3)

This step focuses on the reduction of the nitro group to an amine.

#### Protocol:

A mixture of (S)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-(tetrahydrofuran-3-yloxy)quinazolin-4-amine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (0.5 eq) in a mixture of ethanol, tetrahydrofuran, and water (2:1:1) is heated at reflux for 4 hours. The hot solution is then filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.[8]



| Parameter                 | Value   | Reference |
|---------------------------|---|-----------|
| Yield                     | ~90%  | [8]       |
| Appearance                | Off-white to pale yellow solid  | [9]       |
| Molecular Formula         | C18H16CIFN4O2   | [9]       |
| Molecular Weight          | 374.80 g/mol  | [9]       |
| ¹H NMR (DMSO-d₅, 400 MHz) | δ 9.30 (s, 1H), 8.30 (s, 1H),<br>8.15 (dd, J=6.8, 2.4 Hz, 1H),<br>7.75 (m, 1H), 7.35 (t, J=9.2 Hz,<br>1H), 7.05 (s, 1H), 5.25 (s, 2H),<br>5.10 (m, 1H), 3.95-3.75 (m,<br>4H), 2.20-2.00 (m, 2H) | [3]       |

## **Step 4: Synthesis of Afatinib**

The final step is the amidation of the 6-amino group.

#### Protocol:

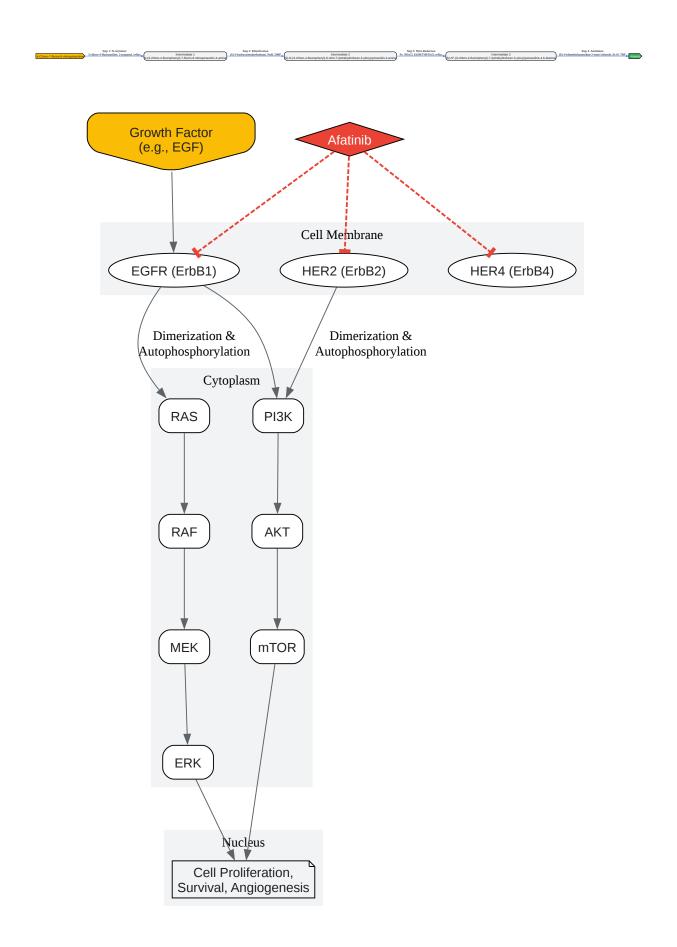
To a solution of (S)-N<sup>4</sup>-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of (E)-4-(dimethylamino)but-2-enoyl chloride (1.2 eq) in THF is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel (dichloromethane/methanol gradient) to afford Afatinib.



| Parameter  | Value   | Reference |
|--|---|-----------|
| Yield  | ~84% (overall for the three-<br>stage process of nitro-<br>reduction, amidation, and<br>salification)   | [10]      |
| Appearance   | White to off-white solid  | [11]      |
| Molecular Formula                                  | C24H25CIFN5O3   | [11]      |
| Molecular Weight                                   | 485.94 g/mol  | [11]      |
| <sup>1</sup> H NMR (DMSO-d <sub>6</sub> , 400 MHz) | δ 9.55 (s, 1H), 8.75 (s, 1H),<br>8.50 (s, 1H), 8.15 (dd, J=6.8,<br>2.4 Hz, 1H), 7.80 (m, 1H), 7.40<br>(t, J=9.2 Hz, 1H), 7.15 (s, 1H),<br>6.85 (dt, J=15.6, 6.8 Hz, 1H),<br>6.20 (d, J=15.6 Hz, 1H), 5.15<br>(m, 1H), 4.00-3.80 (m, 4H),<br>3.10 (d, J=6.8 Hz, 2H), 2.25-<br>2.05 (m, 2H), 2.20 (s, 6H) | [3]       |

# Visualizations Synthetic Workflow







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